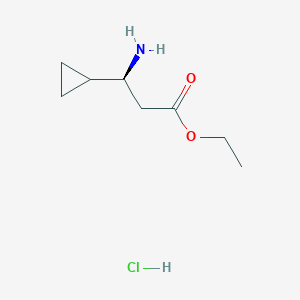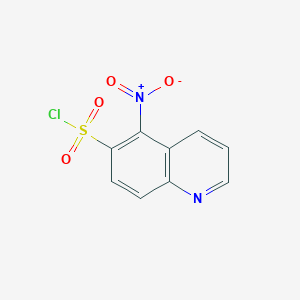
Ethyl-(3S)-3-Amino-3-Cyclopropylpropanoat-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Wissenschaftliche Forschungsanwendungen
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor molecule.
Esterification: The ethyl ester moiety is formed through esterification reactions, typically using ethanol and an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Wirkmechanismus
The mechanism of action of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The ester moiety can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes or receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride can be compared with similar compounds such as:
Ethyl (3S)-3-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl (3S)-3-amino-3-methylpropanoate hydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.
Ethyl (3S)-3-amino-3-cyclobutylpropanoate hydrochloride: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.
The uniqueness of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl (3S)-3-amino-3-cyclopropylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETRDBGBHBURIS-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)

![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)


![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)
![3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2595644.png)
![1-[(4-chlorophenyl)methyl]-4,8-dimethyl-1,2-dihydroquinolin-2-one](/img/structure/B2595646.png)
![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)
![1,1-Diethyl-3-[1-(2-ethylbutanoyl)piperidin-4-yl]urea](/img/structure/B2595649.png)
![2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2595650.png)
![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)

